

Literature review of sesquiterpene lactones from *Coriaria* species

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Compound of Interest

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An In-depth Review of Sesquiterpene Lactones from *Coriaria* Species

For Researchers, Scientists, and Drug Development Professionals

The genus *Coriaria*, belonging to the family Coriariaceae, comprises shrubs found in various parts of the world. Traditionally, some species have been used in folk medicine; for instance, *Coriaria nepalensis* has been used to treat ailments like numbness and traumatic injuries.[1][2] However, the genus is more widely known for its extreme toxicity, with ingestion of its fruits or leaves causing severe neurological symptoms, including convulsions, delirium, and potentially death.[3][4] The primary agents responsible for both the bioactivity and the toxicity are a class of picrotoxane-type sesquiterpene lactones.[1][5]

These compounds, characterized by a highly oxygenated and strained polycyclic structure, have garnered significant interest from researchers.[3] Their potent effects on the central nervous system, primarily as antagonists of inhibitory neurotransmitter receptors, make them valuable tools for neurobiological research and potential starting points for drug development. [6][7][8] This review provides a comprehensive overview of the sesquiterpene lactones isolated from *Coriaria* species, detailing their chemical diversity, biological activities, and the experimental methodologies used for their study.

Identified Sesquiterpene Lactones in Coriaria Species

Numerous picrotoxane sesquiterpenoids have been isolated and identified from various species of the Coriaria genus. Picrotoxane sesquiterpenes are widely distributed in plants like those from the Coriariaceae and Menispermaceae families.[9] The primary compounds, tutin and coriamyrtin, are accompanied by a range of related structures, including glycosides and novel skeletal variants. A summary of these compounds is presented in Table 1.

Table 1: Sesquiterpene Lactones Isolated from Coriaria Species

Compound Name	Coriaria Species	Plant Part	Reference(s)
Tutin	C. japonica, C. nepalensis, C. microphylla, C. ruscifolia	Achenes (seeds), Leaves	[3][5][10][11][12]
Coriamyrtin	C. myrtifolia, C. nepalensis, C. microphylla	Leaves, Fruits	[2][6][8]
Corianin	C. japonica, C. sinica	Achenes (seeds)	[10][11][13]
Dihydrotutin	C. japonica	Achenes (seeds)	[10][13]
Coriarin	C. japonica	Achenes (seeds)	[10][13]
Nepalactone A	C. nepalensis	Root barks	[1][2]
Nepalactone B	C. nepalensis	Root barks	[1][2]
Coriatone	C. nepalensis	Not specified	[14][15]
Corianlactone	C. nepalensis	Not specified	[14][15]
Apocoriamyrtin	C. japonica	Not specified	[11]

Biological Activities and Mechanisms of Action

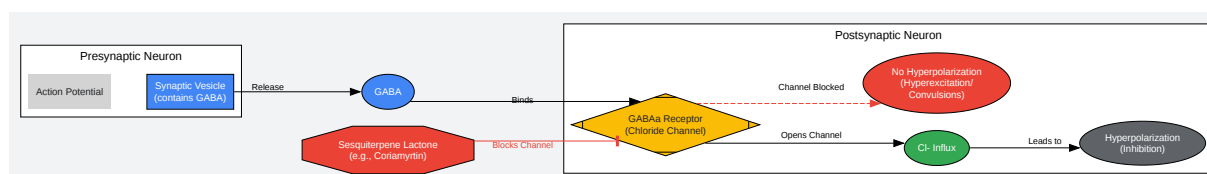
The sesquiterpene lactones from *Coriaria* exhibit a narrow but potent range of biological activities, primarily centered on the nervous system. Their effects are attributed to their strained molecular structure, which includes epoxide and lactone rings.[3]

Neurotoxicity and Convulsant Activity

The most prominent bioactivity of *Coriaria* sesquiterpenes is their potent neurotoxicity. Compounds like tutin and coriamyrtin are powerful convulsants.[3][8] Their mechanism of action involves the antagonism of major inhibitory neurotransmitter receptors in the central nervous system.

- **GABA_A Receptor Antagonism:** Coriamyrtin and related compounds act as potent non-competitive antagonists of the γ -aminobutyric acid (GABA) type A receptor.[6][8] GABA is the primary inhibitory neurotransmitter in the brain. Its binding to the GABA_A receptor opens an intrinsic chloride ion channel, leading to hyperpolarization of the neuron and inhibition of signal transmission. By blocking this channel, *Coriaria* toxins prevent this inhibitory effect, leading to neuronal hyperexcitability and convulsions.[6][8]
- **Glycine Receptor Antagonism:** Tutin is also a potent antagonist of the glycine receptor, which is a major inhibitory receptor in the spinal cord and brainstem.[3][7] Similar to the GABA_A receptor, the glycine receptor is a ligand-gated chloride channel. Inhibition of this receptor by tutin also leads to disinhibition and subsequent convulsant effects.[7]

The diagram below illustrates the mechanism of GABA_A receptor antagonism by *Coriaria* sesquiterpene lactones.



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Caption: Mechanism of neurotoxicity via GABA_A receptor antagonism.

Other Biological Activities

While neurotoxicity is dominant, other activities have been reported, suggesting potential therapeutic applications if the toxicity can be mitigated.

- **Neurotrophic Activity:** Two new picROTOXANE sesquiterpene glycosides, nepalactones A and B, were isolated from the root barks of *Coriaria nepalensis*.^[1] A derivative of nepalactone A (compound 1c) was found to significantly enhance nerve growth factor (NGF)-mediated neurite outgrowth in rat pheochromocytoma (PC12) cells, suggesting potential for treating neurological disorders.^{[1][2]}
- **Insecticidal and Antifeedant Activity:** Tutin and its acylated derivatives have demonstrated antifeedant properties against the insect *Mythimna separata*.^{[11][16]} Coriamyrtin and tutin have also been noted for their general insecticidal properties.^{[1][2]}
- **Potential in Schizophrenia Treatment:** Early reports suggested that coriamyrtin and tutin were bioactive substances for the treatment of schizophrenia.^{[1][2][5]} Corianin, from *C. japonica*, was also investigated for this purpose.^[1] However, this application is limited by the compounds' severe toxicity.
- **Cytotoxicity:** The novel sesquiterpenes coriatone and corianlactone, isolated from *C. nepalensis*, were evaluated for cytotoxicity against the K562 human leukemia cell line. They showed only weak activity, with IC₅₀ values greater than 50 µg/mL.^{[14][15]}

A summary of the quantitative biological activity data is provided in Table 2.

Table 2: Quantitative Biological Activity of *Coriaria* Sesquiterpene Lactones

Compound	Biological Activity	Assay/Model	Result	Reference(s)
Coriamyrtin	Convulsant Toxicity	Mouse (i.p.)	LD50: 3 mg/kg	[4]
Tutin	Convulsant Toxicity	Mouse (i.p.)	LD50: 3.0 mg/kg	[12]
Coriatone	Cytotoxicity	K562 cells	IC50 > 50 µg/mL	[14][15]
Corianlactone	Cytotoxicity	K562 cells	IC50 > 50 µg/mL	[14][15]
Nepalactone A derivative (1c)	Neurotrophic	PC12 cells (10 µM)	~55% neurite-bearing cells (vs. ~21% for NGF control)	[1][17]

Experimental Protocols

The isolation and structural elucidation of sesquiterpene lactones from *Coriaria* species follow a standardized phytochemical workflow. The methodologies are critical for obtaining pure compounds for structural analysis and bioassays.

General Extraction and Isolation

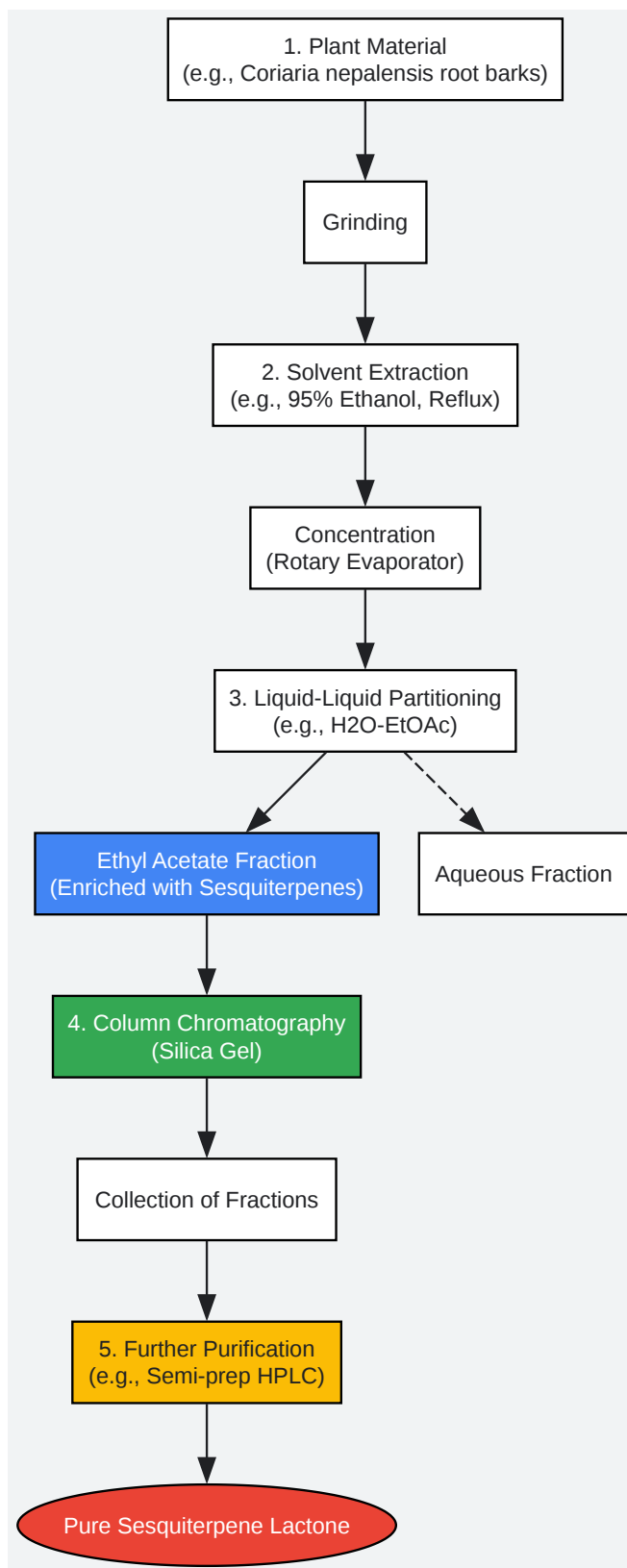
The process begins with the collection and processing of plant material, followed by solvent extraction and chromatographic separation.

- **Plant Material Preparation:** The specific plant part (e.g., root barks, achenes, leaves) is collected, dried (often shade-dried), and ground into a fine powder to maximize the surface area for extraction.[1][10][18]
- **Solvent Extraction:** The powdered material is extracted exhaustively with a suitable organic solvent. Common choices include ethanol, methanol, or acetone, often using methods like reflux or maceration to ensure efficient extraction.[11][18]
- **Solvent Partitioning and Fractionation:** The crude extract is concentrated under reduced pressure. It is then typically suspended in water and partitioned sequentially with solvents of

increasing polarity, such as petroleum ether (to remove non-polar compounds like fats and chlorophyll), chloroform, and ethyl acetate (EtOAc), where sesquiterpene lactones are often concentrated.^[11]

- Column Chromatography: The bioactive fraction (e.g., the EtOAc fraction) is subjected to various chromatographic techniques for purification.
 - VLC/Silica Gel CC: Vacuum Liquid Chromatography (VLC) or conventional Column Chromatography (CC) using silica gel is a common first step. The column is eluted with a gradient of solvents, typically mixtures of hexane or petroleum ether with ethyl acetate, to separate compounds based on polarity.^[1]^[11]
 - Further Purification: Fractions containing the compounds of interest are often further purified using techniques like Sephadex LH-20 chromatography or High-Performance Liquid Chromatography (HPLC), often on a semi-preparative scale.

The general workflow for this process is visualized below.



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Caption: General workflow for extraction and isolation.

Structural Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

- **Mass Spectrometry (MS):** High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact mass of the molecule, which allows for the calculation of its molecular formula.[\[1\]](#)[\[2\]](#)
- **Infrared (IR) Spectroscopy:** IR spectroscopy helps identify the functional groups present in the molecule. For sesquiterpene lactones, characteristic absorption bands for hydroxyl (-OH) and γ -lactone carbonyl (C=O) groups are typically observed.[\[1\]](#)
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** NMR is the most powerful tool for determining the complete carbon-hydrogen framework.
 - **1D NMR:** ^1H NMR provides information about the number and types of protons, while ^{13}C NMR and DEPT experiments reveal the number and types of carbon atoms (CH_3 , CH_2 , CH , C).[\[1\]](#)
 - **2D NMR:** Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.[\[1\]](#)[\[14\]](#)
- **X-ray Crystallography:** If a suitable single crystal of the compound can be grown, X-ray diffraction analysis provides unambiguous proof of the structure and its absolute stereochemistry.[\[14\]](#)[\[19\]](#)

Conclusion and Future Perspectives

The Coriaria genus is a rich source of picrotoxane-type sesquiterpene lactones with potent and specific neurological activities. The primary compounds, tutin and coriamyrtin, are well-characterized convulsants that act as antagonists of GABA_A and glycine receptors. While their extreme toxicity precludes direct therapeutic use, they remain invaluable as pharmacological tools for studying inhibitory neurotransmission.

Recent discoveries of novel compounds like the nepalactones with neurotrophic properties highlight the potential for finding medically relevant scaffolds within this class.^[1] Future research should focus on:

- **Bioactivity-Guided Isolation:** Exploring other *Coriaria* species and different plant parts to isolate new sesquiterpenoids.
- **Semi-synthesis and Derivatization:** Modifying the structures of known toxic compounds (e.g., tutin) to reduce toxicity while retaining or enhancing other desirable activities, such as the neurotrophic or insecticidal effects.
- **Mechanism of Action Studies:** Further elucidating the specific binding sites and molecular interactions of these lactones with their target receptors to better understand their function and to guide the design of new molecules.

For drug development professionals, the unique and rigid framework of the picrotoxane skeleton offers a challenging but potentially rewarding starting point for the development of novel modulators of central nervous system targets.

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